1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride
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Overview
Description
1-[(3-Methoxyphenyl)methyl]-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzyl chloride and indole.
Alkylation Reaction: The first step involves the alkylation of indole with 3-methoxybenzyl chloride in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).
Cyclization: The resulting intermediate undergoes cyclization under acidic conditions to form the pyrido[3,4-b]indole core.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Methoxyphenyl)methyl]-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Chemistry:
Synthetic Intermediates: The compound serves as an intermediate in the synthesis of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Receptor Binding: It can bind to specific receptors in biological systems, influencing various physiological processes.
Medicine:
Anticancer Activity: Preliminary studies suggest that the compound may have anticancer properties, making it a potential candidate for chemotherapy.
Antimicrobial Activity: It has shown activity against certain bacterial and fungal strains.
Industry:
Pharmaceuticals: Used in the development of new drugs.
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
1-Benzyl-1H-indole: Similar structure but lacks the methoxy group.
1-(3-Methoxyphenyl)-1H-indole: Similar but without the pyrido ring.
Uniqueness: 1-[(3-Methoxyphenyl)methyl]-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride is unique due to the presence of both the methoxyphenyl and pyridoindole moieties. This combination enhances its biological activity and specificity compared to simpler indole derivatives.
Properties
CAS No. |
54313-39-2 |
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Molecular Formula |
C19H21ClN2O |
Molecular Weight |
328.8 g/mol |
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride |
InChI |
InChI=1S/C19H20N2O.ClH/c1-22-14-6-4-5-13(11-14)12-18-19-16(9-10-20-18)15-7-2-3-8-17(15)21-19;/h2-8,11,18,20-21H,9-10,12H2,1H3;1H |
InChI Key |
NXHBSVZFJKKOQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CC2C3=C(CCN2)C4=CC=CC=C4N3.Cl |
Purity |
95 |
Origin of Product |
United States |
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